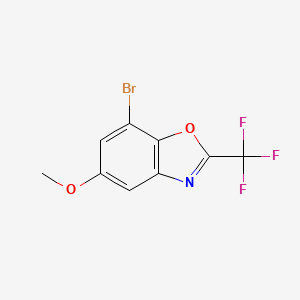

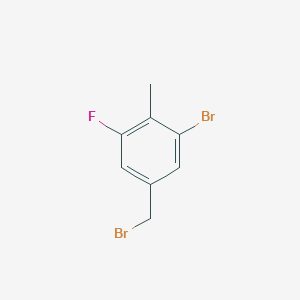

7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

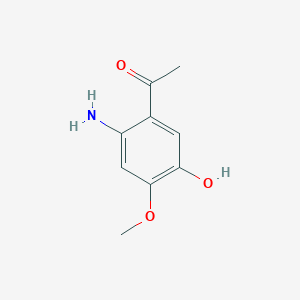

Tiquizium bromide is an organic bromide salt of tiquizium, known for its antispasmodic properties. It is primarily used to treat convulsions and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and is classified as a muscarinic antagonist, which means it blocks the actions of acetylcholine at muscarinic receptors .

Méthodes De Préparation

The synthesis of tiquizium bromide involves several steps:

Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.

Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.

Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.

Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.

Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.

Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.

Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.

Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.

Analyse Des Réactions Chimiques

Tiquizium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction:

Major Products: The primary product of these reactions is the quaternary ammonium salt, which is the active form of tiquizium bromide.

Applications De Recherche Scientifique

Tiquizium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.

Biology: The compound is utilized to investigate the physiological effects of muscarinic receptor blockade, particularly in smooth muscle tissues.

Mécanisme D'action

Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .

Comparaison Avec Des Composés Similaires

Tiquizium bromide is unique among muscarinic antagonists due to its specific structure and high affinity for muscarinic receptors. Similar compounds include:

Hyoscine butylbromide: Another antispasmodic used to treat gastrointestinal disorders.

Atropine: A well-known muscarinic antagonist with broader applications, including as a pre-anesthetic medication.

Oxybutynin: Used primarily to treat overactive bladder by inhibiting muscarinic receptors in the bladder.

Tiquizium bromide stands out due to its specific efficacy in treating gastrointestinal and biliary tract disorders, as well as its relatively low incidence of side effects compared to other muscarinic antagonists .

Propriétés

IUPAC Name |

7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNGRDAHSELMQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)

![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)

![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)

![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)